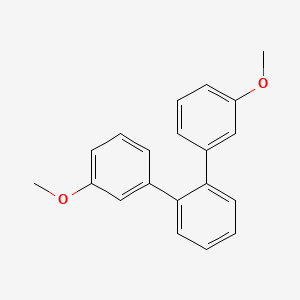

1,2-bis(3-methoxyphenyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

929103-41-3 |

|---|---|

Molecular Formula |

C20H18O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1,2-bis(3-methoxyphenyl)benzene |

InChI |

InChI=1S/C20H18O2/c1-21-17-9-5-7-15(13-17)19-11-3-4-12-20(19)16-8-6-10-18(14-16)22-2/h3-14H,1-2H3 |

InChI Key |

QQKFIMVSWAVXAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-bis(3-methoxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,2-bis(3-methoxyphenyl)benzene, a terphenyl derivative with potential applications in medicinal chemistry and materials science. The document details a robust synthetic methodology, presents key quantitative data, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Introduction

This compound is an ortho-terphenyl derivative characterized by a central benzene ring substituted at the 1 and 2 positions with 3-methoxyphenyl groups. The electronic and steric properties of the methoxy groups can influence the molecule's conformation and potential biological activity, making it a target of interest in drug discovery and a building block for more complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for the synthesis of such biaryl and terphenyl compounds. This guide will focus on a detailed protocol for the synthesis of this compound utilizing this powerful palladium-catalyzed reaction.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The most effective and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, the reaction between 1,2-dibromobenzene and two equivalents of (3-methoxyphenyl)boronic acid is the most direct approach.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

In-Depth Technical Guide: Characterization of 1,2-bis(3-methoxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

IUPAC Name: 1,2-bis(3-methoxyphenyl)benzene Molecular Formula: C₂₀H₁₈O₂ Molecular Weight: 290.36 g/mol

Spectroscopic Data

The structural characterization of this compound is primarily supported by NMR and high-resolution mass spectrometry (HRMS) data.

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Value |

| ¹H NMR (500 MHz, DMSO-d₆) | Chemical Shift (δ) | 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J = 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H)[1] |

| ¹³C NMR (126 MHz, DMSO-d₆) | Chemical Shift (δ) | 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7[1] |

| HRMS (TOF MS EI+) | [M]⁺ calculated | 290.1307[1] |

| [M]⁺ found | 290.1303[1] |

Note: The provided NMR data suggests a symmetrical structure, consistent with the chemical name.

Physical Properties

Detailed experimental data on the physical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the available scientific literature. Further experimental characterization is required to determine these parameters.

Synthesis Methodologies

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on its structure, palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi coupling are highly plausible and commonly employed for the formation of biaryl compounds.

Proposed Synthetic Workflow (General)

A potential synthetic route would involve the coupling of a di-substituted benzene derivative with a suitably functionalized methoxyphenyl reagent. The following diagram illustrates a generalized workflow for such a synthesis.

References

Spectroscopic Profile of 1,2-bis(3-methoxyphenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-bis(3-methoxyphenyl)benzene, a key aromatic intermediate in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₂₀H₁₈O₂ with a molecular weight of 290.36 g/mol . The spectroscopic data presented below has been compiled from verified literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.40–7.46 | m | - | 4H | Aromatic Protons |

| 7.16 | t | 8.0 | 2H | Aromatic Protons |

| 6.78 | ddd | 8.0, 2.5, 1.0 | 2H | Aromatic Protons |

| 6.70 | ddd | 7.5, 1.5, 1.0 | 2H | Aromatic Protons |

| 6.65 | dd | 2.5, 1.5 | 2H | Aromatic Protons |

| 3.59 | s | - | 6H | Methoxy Protons (-OCH₃) |

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.7 | C-O (Aromatic) |

| 142.4 | Aromatic C |

| 139.8 | Aromatic C |

| 130.2 | Aromatic CH |

| 129.0 | Aromatic CH |

| 127.7 | Aromatic CH |

| 121.7 | Aromatic CH |

| 115.0 | Aromatic CH |

| 112.4 | Aromatic CH |

| 54.8 | Methoxy C (-OCH₃) |

Solvent: DMSO-d₆, Instrument Frequency: 126 MHz[1]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 290.1307 | 290.1303 |

Ionization Method: Time-of-Flight (TOF) Electron Ionization (EI+)[1]

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2960-2850 | C-H Stretch | -OCH₃ | Medium |

| 1600-1585 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1500-1400 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| 1050-1000 | Symmetric C-O-C Stretch | Aryl Ether | Medium |

| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong |

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (for ¹H) or 126 MHz (for ¹³C) spectrometer. For the ¹H spectrum, standard acquisition parameters are used. For the ¹³C spectrum, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method for this type of aromatic compound, where the sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a Time-of-Flight (TOF) analyzer. The detector measures the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the ions.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹). The instrument's detector measures the amount of light transmitted through or reflected by the sample at each wavenumber. The resulting data is presented as a plot of transmittance or absorbance versus wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

Crystal Structure of 1,2-bis(3-methoxyphenyl)benzene: A Technical Overview

An in-depth analysis of the crystallographic data and experimental procedures for 1,2-bis(3-methoxyphenyl)benzene remains unavailable in publicly accessible research databases and literature. Despite a comprehensive search for the crystal structure, synthesis, and experimental protocols of this compound, no specific data matching this compound could be retrieved.

The scientific community relies on shared data from crystallographic databases and peer-reviewed publications to build upon existing knowledge. The absence of such information for this compound suggests that its crystal structure may not have been determined or publicly reported.

While information on structurally related compounds is available, a direct and accurate technical guide on this compound cannot be provided without the foundational crystallographic data. Researchers seeking to work with this specific compound would likely need to perform the synthesis and crystal structure determination as a novel investigation.

Below is a generalized workflow that would typically be followed for such a study.

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of a novel crystal structure.

Technical Guide: Physicochemical Properties of 1,2-bis(3-methoxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(3-methoxyphenyl)benzene is a substituted aromatic compound belonging to the o-terphenyl class of molecules. Terphenyls and their derivatives are of interest in materials science and medicinal chemistry due to their rigid backbone and potential for functionalization. This document provides a comprehensive overview of the known physical and spectroscopic properties of this compound, alongside a general experimental protocol for its synthesis and characterization. Due to the limited availability of data for this specific isomer, properties of the parent compound, o-terphenyl, are included for comparative purposes.

Core Physical Properties

| Property | This compound | o-Terphenyl (for comparison) |

| Molecular Formula | C₂₀H₁₈O₂ | C₁₈H₁₄ |

| Molecular Weight | 290.36 g/mol | 230.31 g/mol |

| Melting Point | Data not available | 56-59 °C[1] |

| Boiling Point | Data not available | 332-337 °C[1] |

| Appearance | Data not available | Colorless to light-yellow solid[1] |

| Solubility | Data not available | Insoluble in water; sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.[1] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (500 MHz, DMSO-d₆) | 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J= 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H) |

| ¹³C NMR (126 MHz, DMSO-d₆) | 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7 |

Mass Spectrometry

| Technique | Calculated m/z | Found m/z |

| HRMS (TOF MS EI+) for C₂₀H₁₈O₂ [M]⁺ | 290.1307 | 290.1303 |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and highly effective method for the synthesis of o-diarylbenzenes is the Suzuki-Miyaura cross-coupling reaction.

General Synthesis of 1,2-diarylbenzenes via Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for the palladium-catalyzed cross-coupling of 1,2-dibromobenzene with an arylboronic acid, which can be adapted for the synthesis of this compound.

Materials:

-

1,2-dibromobenzene

-

3-methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., Toluene, THF, DMF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromobenzene (1.0 equivalent), 3-methoxyphenylboronic acid (2.2 equivalents), and the base (3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product using NMR, mass spectrometry, and IR spectroscopy.

Visualizations

Experimental Workflow: Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of diarylbenzenes.

Logical Relationship: Spectroscopic Analysis

Caption: The logical relationship between different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Solubility of 1,3,5-Triphenylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triphenylbenzene, a non-polar aromatic hydrocarbon. Due to the lack of available data for the initially requested compound, 1,2-bis(3-methoxyphenyl)benzene, this guide focuses on the structurally relevant and well-documented compound 1,3,5-triphenylbenzene. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant experimental workflows, adhering to stringent visualization and data presentation standards.

Core Topic: Solubility Profile of 1,3,5-Triphenylbenzene

1,3,5-Triphenylbenzene (C₂₄H₁₈) is a symmetrical, non-polar molecule, which dictates its solubility characteristics. The fundamental principle of "like dissolves like" is central to understanding its behavior in various organic solvents. Its large, aromatic structure results in significant van der Waals forces and π-π stacking interactions, influencing its solubility. Generally, it is soluble in non-polar organic solvents and insoluble in polar solvents such as water.[1][2]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Toluene | C₇H₈ | Non-polar | 20 | ~2.5 | Estimated from graphical data.[3] |

| 30 | ~4.0 | Estimated from graphical data.[3] | |||

| 40 | ~6.5 | Estimated from graphical data.[3] | |||

| 50 | ~10.0 | Estimated from graphical data.[3] | |||

| 60 | ~15.0 | Estimated from graphical data.[3] | |||

| Benzene | C₆H₆ | Non-polar | Not Specified | Good solubility | Qualitative assessment.[2] |

| Hexane | C₆H₁₄ | Non-polar | Not Specified | Good solubility | Qualitative assessment.[2] |

| Chloroform | CHCl₃ | Non-polar | Not Specified | Likely to dissolve well | Qualitative assessment.[4] |

| Water | H₂O | Polar | Not Specified | Insoluble | [2] |

| Ethanol | C₂H₅OH | Polar | Not Specified | Sparingly soluble | Used for recrystallization, implying solubility changes significantly with temperature.[5] |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound like 1,3,5-triphenylbenzene in an organic solvent.[6][7]

1. Materials and Equipment:

-

1,3,5-Triphenylbenzene (solid, high purity)

-

Solvent of interest (e.g., toluene)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1,3,5-triphenylbenzene in the chosen solvent at known concentrations to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid 1,3,5-triphenylbenzene to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[7]

-

Sample Collection and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer to determine the concentration of 1,3,5-triphenylbenzene.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility of 1,3,5-triphenylbenzene in the solvent at the specified temperature.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of 1,3,5-triphenylbenzene.

Synthesis of 1,3,5-Triphenylbenzene

1,3,5-Triphenylbenzene is commonly synthesized via the acid-catalyzed cyclocondensation (trimerization) of acetophenone.[8][9] This reaction pathway is a fundamental example of its formation.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,3,5-Triphenylbenzene | 612-71-5 [chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. article.sapub.org [article.sapub.org]

- 9. scielo.org.mx [scielo.org.mx]

An In-Depth Technical Guide to the Computational Study of 1,2-bis(3-methoxyphenyl)benzene Conformation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a predictive computational analysis of the conformational landscape of 1,2-bis(3-methoxyphenyl)benzene. As no direct experimental or computational studies on this specific molecule were found in a comprehensive literature search, the methodologies, data, and interpretations are based on established computational practices and findings for structurally analogous compounds, such as o-terphenyls and other substituted biphenyls.

Introduction

This compound is a substituted o-terphenyl derivative with potential applications in materials science and as a scaffold in medicinal chemistry. The conformational flexibility of this molecule, arising from the rotation around the two C-C single bonds connecting the central benzene ring to the outer methoxyphenyl rings, is a critical determinant of its physical and biological properties. Understanding the preferred conformations, rotational energy barriers, and the interplay of steric and electronic effects is crucial for its rational design and application. This guide outlines a comprehensive computational approach to elucidate the conformational preferences of this compound.

Predicted Conformational Landscape

The conformational landscape of this compound is primarily defined by the two dihedral angles (φ1 and φ2) between the central benzene ring and the two flanking methoxyphenyl rings. By analogy with other o-terphenyls, the planar conformation is expected to be highly disfavored due to severe steric hindrance between the inner hydrogens of the flanking rings.[1] The molecule is likely to adopt a non-planar conformation to alleviate this steric strain.

The presence of methoxy groups at the meta-position of the flanking rings is not expected to introduce significant additional steric hindrance that would drastically alter the fundamental conformational preferences observed in o-terphenyls. However, these groups can influence the electronic properties and may participate in weak intramolecular interactions.

Table 1: Predicted Stable Conformations and Dihedral Angles for this compound (based on analogous compounds)

| Conformer | Dihedral Angle (φ1) | Dihedral Angle (φ2) | Predicted Relative Energy (kcal/mol) | Reference for Analogy |

| syn | ~60° | ~60° | Higher | [2] |

| anti | ~60° | ~-60° | Lower (more stable) | [2] |

Note: The exact dihedral angles and energy differences would require specific calculations for this compound.

Detailed Methodologies

A robust computational protocol is essential for accurately mapping the conformational space of this compound. The following sections detail a recommended workflow, combining geometry optimization, conformational search, and analysis of the results.

Experimental Protocols: Computational Details

A multi-step computational approach is proposed to thoroughly investigate the conformational properties of this compound.

-

Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search should be performed to identify potential low-energy conformers. This can be achieved using molecular mechanics methods, which are computationally less expensive for an initial broad search. The MMFF94 force field is a suitable choice for this purpose.[2]

-

Quantum Mechanical Geometry Optimization: The low-energy conformers identified from the molecular mechanics search should be subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP functional is a widely used and reliable choice for such systems.[3][4] A Pople-style basis set, such as 6-31G(d) or a more flexible one like 6-311++G(d,p), is recommended to achieve a good balance between accuracy and computational cost.[2][3] Frequency calculations should be performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Potential Energy Surface Scan: To determine the rotational energy barriers, a relaxed potential energy surface (PES) scan should be performed by systematically varying the key dihedral angles (φ1 and φ2). For each step of the scan, the dihedral angle is fixed, and the rest of the molecular geometry is optimized. This allows for the calculation of the energy profile for the rotation around the C-C bonds.

-

Analysis of Electronic Properties: Natural Bond Orbital (NBO) analysis can be employed to investigate intramolecular interactions, such as hydrogen bonding or other non-covalent interactions, that may influence the conformational preferences.

Experimental Protocols: Validation of Computational Results

Computational predictions should ideally be validated against experimental data.[5][6]

-

NMR Spectroscopy: The calculation of NMR chemical shifts (e.g., 1H and 13C) for the computed low-energy conformers can be performed using the GIAO (Gauge-Including Atomic Orbital) method with DFT.[2] The calculated shifts can then be compared with experimentally obtained NMR spectra. A good correlation between the calculated and experimental shifts would provide strong evidence for the predicted conformation in solution.[2]

-

X-ray Crystallography: If a single crystal of this compound can be obtained, X-ray diffraction analysis would provide the definitive solid-state conformation, including precise bond lengths and dihedral angles. This experimental structure can be directly compared with the computed geometries.[5]

Mandatory Visualizations

Diagram 1: Computational Workflow for Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of flexible molecules.

Diagram 2: Interplay of Steric and Electronic Effects

References

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 8.6 DFT calculations [web.ornl.gov]

- 5. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1,2-bis(3-methoxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,2-bis(3-methoxyphenyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of thermal analysis to provide a robust predictive assessment. The document outlines key thermal properties, proposes potential decomposition pathways, and details standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be employed for empirical validation. This guide is intended to serve as a foundational resource for researchers and professionals working with this and structurally similar molecules in fields such as materials science and drug development, where thermal stability is a critical parameter.

Introduction

This compound is a substituted aromatic compound belonging to the terphenyl family. The thermal stability of such molecules is a crucial factor in determining their suitability for various applications, including as advanced materials or as scaffolds in pharmaceutical compounds. Thermal decomposition can lead to loss of efficacy, formation of undesirable byproducts, and potential safety hazards. A thorough understanding of a compound's behavior under thermal stress is therefore paramount. This guide provides an in-depth analysis of the expected thermal properties of this compound, drawing on data from analogous methoxy-substituted aromatic compounds.

Predicted Thermal Properties

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Notes |

| Melting Point (°C) | 100 - 150 | Estimated based on related terphenyl structures. The exact value is highly dependent on crystalline packing. |

| Onset of Decomposition (Tonset) (°C) in N2 | 300 - 400 | Based on the stability of the C-O bond in the methoxy group and the C-C bonds of the aromatic rings. Homolysis of the methoxy C-O bond is the likely initial step. |

| Temperature of Maximum Decomposition Rate (Tmax) (°C) in N2 | 350 - 450 | Following the initial bond scission, further fragmentation of the molecule would occur at higher temperatures. |

| Residue at 600°C in N2 (%) | < 10% | Aromatic compounds with methoxy groups are expected to decompose to volatile fragments under inert atmospheres, leaving minimal char residue. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be initiated by the homolytic cleavage of the methoxy group's C-O bond, as this is generally the weakest bond in the molecule. Studies on the unimolecular thermal decomposition of dimethoxybenzenes have shown that the initial step is the homolysis of a methoxy bond to eliminate a methyl radical.[1][2][3] Following this initiation, a cascade of reactions involving the resulting radicals can lead to a variety of smaller, volatile products.

The proposed initial steps in the thermal decomposition of this compound are depicted in the following signaling pathway diagram.

Caption: Proposed initial steps of the thermal decomposition of this compound.

Experimental Protocols

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the amount of volatile and non-volatile components.

Table 2: Standard TGA Experimental Protocol

| Parameter | Value/Setting |

| Instrument | A calibrated thermogravimetric analyzer |

| Sample Mass | 5 - 10 mg |

| Pan Type | Platinum or Alumina |

| Atmosphere | Nitrogen (inert) or Air (oxidative) |

| Flow Rate | 20 - 50 mL/min |

| Temperature Program | Ramp from 30°C to 600°C |

| Heating Rate | 10°C/min |

| Data Analysis | Onset of decomposition (Tonset), temperature of maximum decomposition rate (Tmax), and residual mass. |

The following workflow illustrates the general procedure for a TGA experiment.

Caption: General workflow for a Thermogravimetric Analysis (TGA) experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and heats of reaction.

Table 3: Standard DSC Experimental Protocol

| Parameter | Value/Setting |

| Instrument | A calibrated differential scanning calorimeter |

| Sample Mass | 2 - 5 mg |

| Pan Type | Hermetically sealed aluminum pans |

| Atmosphere | Nitrogen |

| Flow Rate | 20 - 50 mL/min |

| Temperature Program | Heat from 25°C to a temperature above the expected melting point (e.g., 200°C) |

| Heating Rate | 10°C/min |

| Data Analysis | Onset of melting, peak melting temperature, and enthalpy of fusion (ΔHf). |

The logical relationship for interpreting DSC data for melting is shown below.

Caption: Logical flow for the interpretation of a DSC melting endotherm.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a predictive analysis based on related structures provides valuable insights. The compound is expected to exhibit good thermal stability, with decomposition likely initiating in the 300-400°C range under an inert atmosphere. The primary decomposition pathway is anticipated to involve the homolytic cleavage of the methoxy C-O bonds. For definitive characterization, the experimental protocols for TGA and DSC outlined in this guide are recommended. This information is critical for the safe and effective application of this compound and its derivatives in research and development.

References

An In-depth Technical Guide to 1,2-bis(3-methoxyphenyl)benzene: Synthesis, Properties, and Emerging Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(3-methoxyphenyl)benzene, a biaryl compound with potential applications in materials science and as a synthetic intermediate. This document details its discovery and history, focusing on its synthesis as reported in a 2017 study. Detailed experimental protocols for its preparation and characterization are provided, along with a summary of its key quantitative data. While specific biological activities and signaling pathways for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in exploring its potential.

Introduction and Historical Context

The biaryl scaffold is a privileged structure in medicinal chemistry and materials science. The specific compound, this compound, also known as 1,2-di(m-anisyl)benzene, has been reported in the scientific literature, with a notable synthesis detailed in 2017. This synthesis was part of a broader study focused on the development of electron transport materials, highlighting the compound's potential relevance in the field of organic electronics.[1] Prior to this 2017 publication, the history of the discovery and synthesis of this compound is not well-documented in readily accessible scientific databases, suggesting it may be a relatively recently explored molecule.

Synthesis and Characterization

The synthesis of this compound typically involves modern cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds. The 2017 publication by Zhao et al. provides a clear and reproducible method for its preparation.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

1,2-Dibromobenzene

-

(3-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a reaction flask, add 1,2-dibromobenzene (1.0 mmol), (3-methoxyphenyl)boronic acid (2.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

-

Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

To this mixture, add potassium carbonate (3.0 mmol).

-

Heat the reaction mixture to reflux and maintain for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visualization of the Synthetic Pathway

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the literature.[1]

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₂ |

| Molecular Weight | 290.36 g/mol |

| Appearance | Solid |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J= 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H) |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7 |

| HRMS (TOF MS EI+) | Calculated for C₂₀H₁₈O₂ [M]⁺: 290.1307, Found: 290.1303 |

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies detailing the biological activity or the mechanism of action of this compound. Research on structurally related biaryl compounds suggests a wide range of potential biological activities, but direct evidence for this particular molecule is lacking. The presence of methoxy groups on the phenyl rings could influence its pharmacokinetic properties and potential interactions with biological targets.

Given the absence of experimental data, no signaling pathways or experimental workflows related to the biological effects of this compound can be visualized at this time.

Conclusion and Future Directions

This compound is a synthetically accessible biaryl compound with well-characterized spectroscopic properties. Its recent synthesis in the context of materials science suggests potential applications in this field. The lack of published biological data presents an opportunity for future research. Screening this compound for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, could unveil novel therapeutic potentials. Furthermore, computational studies could be employed to predict its potential biological targets and guide future experimental investigations. This technical guide provides a solid foundation for any researcher looking to build upon the current knowledge of this intriguing molecule.

References

Methodological & Application

Applications of 1,2-bis(3-methoxyphenyl)benzene in Organic Synthesis

Introduction

1,2-bis(3-methoxyphenyl)benzene is an o-terphenyl derivative that serves as a key precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), particularly substituted triphenylenes. The rigid, planar, and electron-rich core of triphenylene derivatives makes them highly valuable in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as liquid crystals. The primary application of this compound in organic synthesis is its conversion to 2,7-dimethoxytriphenylene through an intramolecular oxidative cyclization, commonly known as the Scholl reaction. This transformation creates a larger, more conjugated system with desirable photophysical properties. While the direct applications of this specific molecule in drug development are not extensively documented, the broader class of triphenylene derivatives has been explored for potential pharmacological activities, including antitumor properties.

Core Application: Synthesis of 2,7-Dimethoxytriphenylene via Oxidative Cyclization

The most significant application of this compound is its use as a building block for the synthesis of 2,7-dimethoxytriphenylene. This is achieved through an intramolecular aryl-aryl coupling, a classic example of the Scholl reaction, which is typically mediated by a Lewis acid and an oxidizing agent.

Reaction Scheme

Caption: Oxidative cyclization of this compound to 2,7-dimethoxytriphenylene.

Data Presentation

The following table provides a template for summarizing experimental data for the oxidative cyclization of this compound. Researchers can use this structure to log and compare results from various reaction conditions.

| Entry | Oxidizing Agent | Lewis Acid (if separate) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | FeCl₃ (anhydrous) | - | CH₂Cl₂ | Room Temp. | 24 | e.g., 75 |

| 2 | MoCl₅ | - | CH₂Cl₂ | 0 to RT | 12 | e.g., 80 |

| 3 | DDQ | MeSO₃H | CH₂Cl₂ | 0 | 6 | e.g., 85 |

| 4 | Cu(OTf)₂ | AlCl₃ | CS₂ | Room Temp. | 18 | e.g., 60 |

Experimental Protocols

Protocol 1: Ferric Chloride Mediated Synthesis of 2,7-Dimethoxytriphenylene

This protocol is based on general procedures for the Scholl reaction using ferric chloride (FeCl₃) as the oxidant.[1][2]

Materials:

-

This compound

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Nitromethane (CH₃NO₂)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

To a solution of this compound (1.0 g, 3.44 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere, add nitromethane (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of anhydrous ferric chloride (2.23 g, 13.76 mmol, 4 equivalents) in nitromethane (15 mL).

-

Add the ferric chloride solution dropwise to the stirring solution of the terphenyl derivative over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol (20 mL).

-

Pour the mixture into 1 M HCl (100 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,7-dimethoxytriphenylene.

Potential Applications in Materials Science

The resulting 2,7-dimethoxytriphenylene is a valuable building block for functional organic materials. The triphenylene core is known for its ability to self-assemble into columnar structures, which is a key property for the development of discotic liquid crystals and one-dimensional charge transport materials.

Workflow for OLED Material Development

Caption: Workflow from precursor to OLED device application.

Applications in Drug Development (Exploratory)

While this compound itself is not a known pharmacophore, the triphenylene scaffold has been investigated in medicinal chemistry. Some triphenylene derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The planar structure of triphenylenes allows them to intercalate with DNA, which is a potential mechanism for their antitumor effects.

Further derivatization of the 2,7-dimethoxytriphenylene core, for example by introducing solubilizing groups or pharmacologically active moieties, could lead to novel compounds for biological screening.

Logical Relationship in Exploratory Drug Discovery

Caption: Conceptual workflow for drug discovery based on the triphenylene scaffold.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized for the preparation of 2,7-dimethoxytriphenylene. This product has significant potential in the development of advanced organic materials for electronic applications. While its role in drug development is less defined, the resulting triphenylene core represents a scaffold that could be further explored for the synthesis of new bioactive compounds. The provided protocols and workflows offer a foundation for researchers and scientists to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Phosphine Ligands Derived from 1,2-bis(3-methoxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of phosphine ligands derived from the precursor 1,2-bis(3-methoxyphenyl)benzene. While direct synthesis and application data for phosphine ligands from this specific precursor are not extensively available in the reviewed literature, this document outlines a detailed, analogous synthetic protocol based on established methods for similar biaryl compounds. Furthermore, it discusses the anticipated catalytic applications and performance of the resulting ligands, drawing comparisons with structurally related bulky and electron-rich phosphine ligands.

Introduction to Phosphine Ligands in Catalysis

Phosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their utility stems from their ability to coordinate to transition metals, thereby modifying the metal center's electronic and steric properties. This fine-tuning of the catalyst's environment is crucial for achieving high efficiency, selectivity, and functional group tolerance in a wide array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. Bulky and electron-rich phosphine ligands, in particular, have demonstrated exceptional performance in challenging catalytic cycles.

The precursor, this compound, offers a unique scaffold for the synthesis of novel bidentate phosphine ligands. The presence of the methoxy groups is expected to increase the electron-donating ability of the resulting phosphine, while the biaryl backbone provides a rigid and sterically demanding framework. These characteristics are highly desirable for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Proposed Synthesis of a Novel Bidentate Phosphine Ligand

The synthesis of a bidentate phosphine ligand from this compound can be achieved through a directed ortho-lithiation followed by phosphination. This strategy is a well-established method for the preparation of phosphines from aromatic precursors.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the bidentate phosphine ligand.

Experimental Protocol: Synthesis of 1,2-bis(diphenylphosphino)-3',3''-dimethoxy-o-terphenyl (Proposed Name)

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Degassed water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether or dichloromethane)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (2.2 eq) to the solution. Slowly add n-BuLi (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

-

Phosphination: Cool the solution of the dilithiated intermediate back to -78 °C. Slowly add chlorodiphenylphosphine (2.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure bidentate phosphine ligand.

Potential Applications in Catalysis

The proposed bidentate phosphine ligand, with its bulky biaryl backbone and electron-donating methoxy groups, is anticipated to be highly effective in various palladium-catalyzed cross-coupling reactions.

Diagram of a Generic Catalytic Cycle for Suzuki-Miyaura Coupling:

Application Notes and Protocols for the Use of 1,2-bis(3-methoxyphenyl)benzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-bis(3-methoxyphenyl)benzene via a double Suzuki-Miyaura coupling reaction and its subsequent utilization in further cross-coupling reactions to generate more complex poly-aryl structures.

Application Note: Synthesis and Derivatization of a Terphenyl Scaffold

Substituted terphenyls are a significant class of compounds in materials science and medicinal chemistry, serving as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and as scaffolds for pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl and poly-aryl systems due to its mild reaction conditions and broad functional group tolerance.

This application note describes a two-stage synthetic approach. The first stage details the synthesis of the central terphenyl scaffold, this compound, through a palladium-catalyzed double Suzuki-Miyaura coupling of 1,2-diiodobenzene with (3-methoxyphenyl)boronic acid. The second stage demonstrates the utility of this terphenyl as a building block by first activating it through di-iodination, followed by a subsequent Suzuki-Miyaura coupling with a different arylboronic acid to create a more complex, sterically hindered hexa-aryl system. This sequential approach allows for the controlled construction of complex molecular architectures.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the preparation of this compound via a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

-

1,2-Diiodobenzene (1.0 equiv)

-

(3-methoxyphenyl)boronic acid (2.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (4.0 equiv)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diiodobenzene (1.0 equiv), (3-methoxyphenyl)boronic acid (2.2 equiv), and potassium carbonate (4.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

-

To the solid mixture, add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Part 2: Application in Suzuki Coupling - Synthesis of a Hexa-aryl Compound

This section details the di-iodination of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

Step 2a: Di-iodination of this compound

This protocol describes the electrophilic iodination of the electron-rich terphenyl scaffold.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Iodine (I₂) (2.2 equiv)

-

Iodic acid (HIO₃) (2.2 equiv)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in glacial acetic acid.

-

Add iodine (2.2 equiv) and iodic acid (2.2 equiv) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into an ice-water bath and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude di-iodinated product can be used in the next step without further purification, or it can be purified by recrystallization.

Step 2b: Suzuki-Miyaura Coupling of Di-iodo-1,2-bis(3-methoxyphenyl)benzene

This protocol details the coupling of the di-iodinated terphenyl with an arylboronic acid to form a hexa-aryl product.

Reaction Scheme:

Materials:

-

Di-iodo-1,2-bis(3-methoxyphenyl)benzene (from Step 2a) (1.0 equiv)

-

Arylboronic acid (e.g., phenylboronic acid) (2.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.04 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)

-

Potassium phosphate (K₃PO₄) (5.0 equiv)

-

Toluene (anhydrous)

-

Deionized water

Procedure:

-

To a Schlenk tube, add the di-iodinated starting material (1.0 equiv), the arylboronic acid (2.5 equiv), potassium phosphate (5.0 equiv), palladium(II) acetate (0.04 equiv), and SPhos (0.08 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

-

Add degassed toluene and water (10:1 ratio).

-

Heat the reaction mixture to 110 °C and stir for 48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the final hexa-aryl product.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the described Suzuki coupling reactions.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 1,2-Diiodobenzene | 1.0 equiv |

| (3-methoxyphenyl)boronic acid | 2.2 equiv |

| Catalyst System | |

| Catalyst | Pd(PPh₃)₄ |

| Catalyst Loading | 5 mol% |

| Base | |

| Base | K₂CO₃ |

| Equivalents of Base | 4.0 |

| Solvent System | Toluene/Ethanol/Water (4:1:1) |

| Reaction Conditions | |

| Temperature | 90 °C |

| Reaction Time | 24 hours |

| Expected Outcome | |

| Yield | 75-85% |

| Purity | >95% after chromatography |

Table 2: Reaction Parameters for the Suzuki Coupling of Di-iodo-1,2-bis(3-methoxyphenyl)benzene

| Parameter | Value |

| Reactants | |

| Di-iodo-terphenyl | 1.0 equiv |

| Arylboronic acid | 2.5 equiv |

| Catalyst System | |

| Pre-catalyst | Pd(OAc)₂ |

| Ligand | SPhos |

| Catalyst Loading | 4 mol% Pd, 8 mol% Ligand |

| Base | |

| Base | K₃PO₄ |

| Equivalents of Base | 5.0 |

| Solvent System | Toluene/Water (10:1) |

| Reaction Conditions | |

| Temperature | 110 °C |

| Reaction Time | 48 hours |

| Expected Outcome | |

| Yield | 60-70% |

| Purity | >95% after chromatography |

Visualization

The following diagrams illustrate the overall workflow for the synthesis and subsequent functionalization of this compound.

Application Notes and Protocols: 1,2-bis(3-methoxyphenyl)benzene in the Synthesis of OLED Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transporting layers. This document provides detailed application notes and protocols for the synthesis and potential application of 1,2-bis(3-methoxyphenyl)benzene as a core structural motif in the development of novel OLED materials. Due to the limited availability of published data on this specific molecule for OLED applications, this document presents a proposed synthetic route based on established palladium-catalyzed cross-coupling reactions and discusses its potential utility by drawing parallels with structurally related compounds.

Introduction to this compound in OLEDs

The 1,2-diarylbenzene scaffold is a foundational structure in the design of various functional organic materials. The methoxy-substituted phenyl groups in this compound can impart desirable electronic and morphological properties. The electron-donating nature of the methoxy groups can influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is a critical factor in designing efficient charge-transporting and emissive materials for OLEDs. Furthermore, the presence of these substituents can affect the solubility and film-forming properties of the resulting materials, which are crucial for device fabrication.

While this compound itself may not be the final, functional OLED material, it serves as a key building block. It can be further functionalized to create more complex molecules for use as host materials in the emissive layer, where they facilitate energy transfer to a guest emitter, or as hole-transporting materials.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a palladium-catalyzed Suzuki cross-coupling reaction.[1] This reaction is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids due to its high functional group tolerance and relatively mild reaction conditions.[1]

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol: Suzuki Coupling

Materials:

-

1,2-Dibromobenzene

-

3-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibromobenzene (1.0 eq), 3-methoxyphenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and deionized water in a 4:1 ratio to the flask.

-

To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in OLED Device Fabrication

This compound can be a core component of a larger molecule designed to function as a host material within the emissive layer (EML) of an OLED. Host materials are crucial for dispersing the emissive dopant, facilitating charge transport, and ensuring efficient energy transfer to the dopant.[2][3]

References

Application Notes and Protocols for 1,2-bis(3-methoxyphenyl)benzene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-bis(3-methoxyphenyl)benzene as a key intermediate in the synthesis of advanced materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Application Notes

Precursor for Electron Transport Materials (ETMs) in OLEDs

This compound serves as a crucial building block for the synthesis of triphenylene-based molecules, which are effective electron transport materials (ETMs) in OLEDs. The triphenylene core, formed from the cyclization of this compound derivatives, provides a rigid and planar structure with good thermal and morphological stability, which are critical for long-lasting and efficient OLED devices.

One notable ETM synthesized from this precursor is 2,7-di([2,2'-bipyridin]-5-yl)triphenylene, also known as BPyTP-2. In an OLED, the ETM facilitates the injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. The efficiency of this process is highly dependent on the electronic properties and stability of the ETM.

Diagram 1: Logical relationship of this compound in OLEDs.

Structural Characterization Data

The identity and purity of this compound are confirmed through various spectroscopic techniques. The following data has been reported for this compound[1]:

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₂ |

| Calculated Mass | 290.1307 |

| Observed Mass (HRMS) | 290.1303 |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J = 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H) |

| ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | 54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7 |

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

While a specific five-step synthesis has been mentioned for this compound with a high yield, the detailed procedure is not publicly available. The following is a representative protocol based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Materials:

-

1,2-Dichlorobenzene

-

(3-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Toluene

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dichlorobenzene (1.0 eq) and (3-methoxyphenyl)boronic acid (2.2 eq) in a mixture of toluene and 1,4-dioxane.

-

Catalyst and Base Addition: Add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and an aqueous solution of potassium carbonate (2 M, 3.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Diagram 2: Experimental workflow for the synthesis of this compound.

Protocol 2: Fabrication of an OLED Device using a Triphenylene-based ETM

This protocol describes a general procedure for the fabrication of a multi-layer OLED device by thermal evaporation, incorporating an ETM like BPyTP-2 derived from this compound.

Device Structure: ITO / HIL / HTL / EML / ETM / EIL / Cathode

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Emissive Layer (EML) host and dopant materials (e.g., CBP doped with Ir(ppy)₃)

-

Electron Transport Layer (ETL) material: BPyTP-2

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

Solvents for cleaning (Deionized water, isopropanol, acetone)

-

Encapsulation materials (UV-curable epoxy, glass slide)

Equipment:

-

Ultrasonic bath

-

Spin coater

-

High-vacuum thermal evaporation system

-

UV lamp for encapsulation

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

-

-

Layer Deposition (Thermal Evaporation):

-

Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The deposition rates should be carefully controlled:

-

HIL (HAT-CN): 10 nm at a rate of 0.1 Å/s.

-

HTL (TAPC): 40 nm at a rate of 0.2 Å/s.

-

EML (CBP:Ir(ppy)₃, 10%): 20 nm at a rate of 0.2 Å/s for the host and 0.02 Å/s for the dopant.

-

ETM (BPyTP-2): 30 nm at a rate of 0.2 Å/s.

-

EIL (LiF): 1 nm at a rate of 0.05 Å/s.

-

Cathode (Al): 100 nm at a rate of 1-2 Å/s.

-

-

-

Encapsulation:

-

Transfer the fabricated devices to a nitrogen-filled glovebox.

-

Apply a UV-curable epoxy around the active area of the device and cover with a glass slide to prevent exposure to air and moisture.

-

Cure the epoxy using a UV lamp.

-

Diagram 3: Experimental workflow for OLED device fabrication.

Performance Characteristics of OLEDs with Triphenylene-based ETMs

| Parameter | Typical Value Range | Notes |

| Turn-on Voltage | 2.5 - 4.0 V | The voltage at which light emission becomes detectable. |

| Maximum Luminance | > 10,000 cd/m² | A measure of the brightness of the device. |

| Current Efficiency | 40 - 80 cd/A | Relates the light output to the current flowing through the device. |

| Power Efficiency | 30 - 70 lm/W | Relates the light output to the electrical power consumed. |

| External Quantum Efficiency (EQE) | 15 - 25% | The ratio of photons emitted to electrons injected. |

| Color Coordinates (CIE 1931) | Device dependent | Depends on the emissive material used (e.g., green, red, blue). |

| Operational Lifetime (LT₅₀) | > 10,000 hours | The time it takes for the luminance to decrease to 50% of its initial value. |

References

Application Notes: Photophysical Properties of 1,2-bis(3-methoxyphenyl)benzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted biphenyl and terphenyl scaffolds, such as 1,2-bis(3-methoxyphenyl)benzene, are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. Their inherent fluorescence makes them valuable as molecular probes for bioimaging, diagnostics, and in high-throughput screening for drug discovery.[][2] Understanding the photophysical properties—how these molecules absorb and emit light—is crucial for designing effective fluorescent tools. These properties are highly sensitive to the molecular structure and the local environment, including solvent polarity and binding interactions with biological targets.[3]

This document provides a detailed overview of the key photophysical parameters of such aromatic systems and outlines the experimental protocols required for their characterization. While specific experimental data for this compound is not extensively published, the protocols described here are standard for characterizing any novel fluorescent small molecule.

Data Presentation

A systematic study of a parent compound and its derivatives allows for the establishment of structure-property relationships. Substituents can tune the photophysical properties, such as shifting emission wavelengths or enhancing fluorescence intensity. The following table illustrates how quantitative data for a series of hypothetical derivatives would be presented.

Disclaimer: The following data is illustrative and intended to demonstrate a standard format for presenting photophysical data. Actual experimental values would need to be determined empirically.

| Compound ID | Derivative Structure | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| 1 | This compound | 255 | 340 | 18,500 | 0.25 |

| 2 | p-nitro substituted | 275 | 450 (quenched) | 22,000 | <0.01 |

| 3 | p-amino substituted | 265 | 385 | 19,800 | 0.45 |

| 4 | Biphenyl-substituted | 280 | 360 | 25,000 | 0.38 |

Experimental Protocols

Precise and reproducible characterization of photophysical properties requires careful experimental technique. Below are detailed protocols for key measurements.

Protocol 1: UV-Vis Absorption Spectroscopy

This protocol determines the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength.

Materials:

-

Compound of interest

-

Spectroscopy-grade solvent (e.g., cyclohexane, ethanol, or THF)

-

Dual-beam UV-Vis spectrophotometer

-

Matched 1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically ~1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create samples with concentrations ranging from 1 µM to 50 µM.

-

Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blanking: Fill both the sample and reference cuvettes with the pure solvent and record a baseline correction across the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the lowest concentration sample, and then fill it. Place it in the sample holder and record the absorption spectrum.

-

Repeat: Repeat step 5 for all prepared dilutions, moving from the lowest to the highest concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

To determine the molar extinction coefficient (ε), plot absorbance at λabs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot is equal to ε (when the path length, l, is 1 cm).

-

Protocol 2: Fluorescence Spectroscopy

This protocol determines the optimal excitation and emission wavelengths (λex and λem).

Materials:

-

Dilute solution of the compound (Absorbance < 0.1 at λabs)

-

Fluorescence spectrometer (spectrofluorometer)

-

1 cm path length quartz fluorescence cuvette

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopy-grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected λem (if unknown, a value ~50 nm longer than λabs is a good starting point).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 220-380 nm).

-

The resulting spectrum will show the wavelengths of light that are most effective at producing fluorescence. The peak of this spectrum is the optimal λex.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the optimal λex determined in the previous step.

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 300-600 nm).

-

The peak of the resulting spectrum is the λem.

-

-

Solvatochromism Study (Optional): Repeat the emission spectrum measurement in a range of solvents with varying polarities to assess the compound's sensitivity to its environment.

Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and measures the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.[4][5]

Materials:

-

Solutions of the test compound and a standard with known ΦF (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.546, or 9,10-diphenylanthracene in cyclohexane, ΦF = 0.95).

-

UV-Vis spectrophotometer and spectrofluorometer.

Procedure:

-

Standard Selection: Choose a reference standard that absorbs and emits in a similar wavelength range as the test compound.[4]

-

Prepare Solutions: Prepare a series of five dilutions for both the test compound and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1.[6]

-

Measure Absorbance: Record the absorbance of all ten solutions at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Set the spectrofluorometer with the same excitation wavelength used for the absorbance measurements.

-

Record the emission spectrum for each of the ten solutions, ensuring identical instrument settings (e.g., slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

For both the test compound and the reference standard, plot the integrated fluorescence intensity versus absorbance.

-

The plots should be linear. Determine the slope (Gradient) for both the test (GradX) and the standard (GradST).

-

Calculate the quantum yield of the test sample (ΦX) using the following equation:[5]